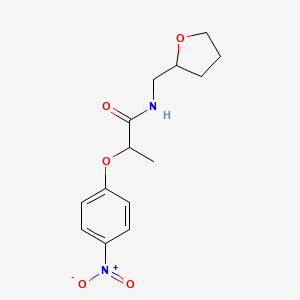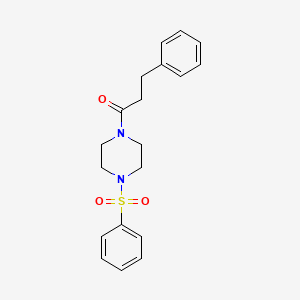
2-(4-nitrophenoxy)-N-(tetrahydro-2-furanylmethyl)propanamide
Vue d'ensemble
Description
2-(4-nitrophenoxy)-N-(tetrahydro-2-furanylmethyl)propanamide, also known as NTFP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NTFP is a small molecule inhibitor that targets specific enzymes and receptors in the body, leading to various biochemical and physiological effects.
Mécanisme D'action
2-(4-nitrophenoxy)-N-(tetrahydro-2-furanylmethyl)propanamide targets specific enzymes and receptors in the body, including phosphodiesterase (PDE) and cyclic adenosine monophosphate (cAMP). The compound inhibits the activity of PDE, leading to an increase in cAMP levels. Increased cAMP levels have been shown to have various physiological effects, including anti-inflammatory, anti-tumor, and neuroprotective effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. The compound has been shown to inhibit the proliferation and migration of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, the compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(4-nitrophenoxy)-N-(tetrahydro-2-furanylmethyl)propanamide in lab experiments is its specificity. The compound targets specific enzymes and receptors in the body, leading to specific biochemical and physiological effects. In addition, this compound is relatively easy to synthesize and can be easily scaled up for large-scale production.
However, one of the limitations of using this compound in lab experiments is its potential toxicity. The compound has been shown to have cytotoxic effects at high concentrations, which may limit its therapeutic applications. In addition, the compound has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.
Orientations Futures
2-(4-nitrophenoxy)-N-(tetrahydro-2-furanylmethyl)propanamide has shown promising results in various scientific research studies, and there is a need for further research to explore its potential therapeutic applications. Some of the future directions for this compound research include:
1. Studying the pharmacokinetic properties of this compound in vivo to better understand its bioavailability and toxicity.
2. Investigating the potential of this compound as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders.
3. Exploring the potential of this compound as a drug candidate for combination therapy with other anti-cancer or anti-inflammatory agents.
4. Developing novel formulations of this compound to improve its bioavailability and reduce its toxicity.
Conclusion
In conclusion, this compound is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. The compound targets specific enzymes and receptors in the body, leading to various biochemical and physiological effects. While this compound has shown promising results in various scientific research studies, further research is needed to explore its potential therapeutic applications and to better understand its pharmacokinetic properties.
Applications De Recherche Scientifique
2-(4-nitrophenoxy)-N-(tetrahydro-2-furanylmethyl)propanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. The compound has been shown to inhibit the activity of specific enzymes and receptors in the body, leading to various biochemical and physiological effects.
Propriétés
IUPAC Name |
2-(4-nitrophenoxy)-N-(oxolan-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c1-10(14(17)15-9-13-3-2-8-20-13)21-12-6-4-11(5-7-12)16(18)19/h4-7,10,13H,2-3,8-9H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGKPBKPPIVLOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1CCCO1)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49816542 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3-methyl-1-benzofuran-2-yl)carbonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4184078.png)
![N-[3-(4-morpholinylcarbonyl)-2-thienyl]-3-phenylpropanamide](/img/structure/B4184094.png)


![3-butoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4184113.png)
![3-methyl-N-[1-(4-pyridinyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B4184115.png)
![N-[4-nitro-2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4184119.png)
![methyl 2-{[(2-nitrophenyl)acetyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B4184126.png)
![2-phenyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]butanamide](/img/structure/B4184135.png)

![{4-[(2-pyrazinylcarbonyl)amino]phenyl}acetic acid](/img/structure/B4184148.png)
![N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4184149.png)

![3-methyl-N-[3-(4-morpholinylcarbonyl)-2-thienyl]-1-benzofuran-2-carboxamide](/img/structure/B4184176.png)
